Product packaging for CreatineEthylEsterHydrochloride(Cat. No.:CAS No. 15366-32-3)

CreatineEthylEsterHydrochloride

Cat. No.: B1175873
CAS No.: 15366-32-3
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Description

Historical Context of Creatine (B1669601) Analog Research and Development

The scientific journey into creatine and its analogs began in 1832 when French chemist Michel Eugène Chevreul first isolated the compound from skeletal muscle. wikipedia.orgcreatineforhealth.comnih.govyoutube.com He named it creatine, derived from the Greek word for meat, "kreas". wikipedia.orgcreatineforhealth.combris.ac.uk In 1847, Justus von Liebig confirmed creatine as a regular constituent of flesh. creatineforhealth.com A pivotal moment in creatine research occurred in 1927 with the discovery of phosphocreatine, elucidating creatine's crucial role in energy metabolism within muscle tissue. wikipedia.orgcreatineforhealth.com

Early studies in the 1920s revealed that the body could store ingested creatine, which laid the groundwork for its later investigation as a supplement. wikipedia.org However, it wasn't until the early 1990s that rigorous, double-blind, placebo-controlled research on creatine supplementation began to emerge, solidifying its significance in muscle physiology. creatineforhealth.com

The inherent polarity of the creatine molecule, due to its negatively charged carboxyl group and positively charged functional group, presented limitations in its bioavailability. nih.gov This led researchers to explore chemical modifications to enhance its properties. The development of creatine analogs, such as creatine ethyl ester, represents a progression in this research, aiming to improve upon the characteristics of the parent compound. nih.govnih.gov The exploration of various creatine forms, including salts and other derivatives, has been a continuous effort to improve physicochemical and biopharmaceutical performance. nih.gov

Rationale for Esterification in Chemical Modification Strategies

Esterification is a fundamental chemical reaction in which a carboxylic acid reacts with an alcohol to form an ester. In the context of creatine, this process involves the reaction of the carboxylic acid group of creatine with an alcohol, such as ethanol (B145695), to yield a creatine ester. youtube.com This chemical modification is a widely employed strategy in pharmaceutical sciences to enhance the bioavailability of certain drugs. nih.govgoogle.com

The primary rationale for the esterification of creatine is to increase its lipophilicity, or its ability to dissolve in fats, oils, and lipids. google.com The carboxyl group of creatine is polar and hydrophilic (water-loving), which can limit its passage across biological membranes. nih.gov By converting this group into an ester, the polarity of the molecule is reduced, theoretically allowing for more efficient absorption. The masking of the carboxylic acid functional group through esterification is also intended to prevent the intramolecular cyclization that converts creatine into its breakdown product, creatinine (B1669602). google.com

Creatine Ethyl Ester Hydrochloride is synthesized by the esterification of creatine with ethanol, followed by the formation of a hydrochloride salt. youtube.comchemicalbook.com The addition of the ethyl group from ethanol results in the formation of the ester, and the subsequent reaction with hydrochloric acid produces the more stable and soluble hydrochloride salt. google.com This salt form is a common practice in pharmaceutical chemistry to improve the handling and dissolution characteristics of a compound.

Evolution of Research Paradigms for Creatine Derivatives

The research landscape for creatine and its derivatives has evolved significantly since the initial focus on creatine monohydrate. Initially, studies centered on establishing the ergogenic effects and basic safety profile of creatine monohydrate. gssiweb.org As the scientific community's understanding of creatine's role in cellular energy metabolism deepened, the research paradigm shifted towards optimizing its delivery and efficacy. nih.gov

This led to the investigation of various forms of creatine, including creatine salts and esterified versions like Creatine Ethyl Ester Hydrochloride. nih.govnih.gov The hypothesis driving this research was that modifying the creatine molecule could lead to improved stability, solubility, and bioavailability. nih.govnih.gov For instance, research on CEE has explored its pH-dependent stability, with studies indicating that it is more stable in acidic conditions, which has implications for its transit through the gastrointestinal tract. nih.govnih.gov

Modern research on creatine derivatives employs sophisticated analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize these compounds and their behavior in biological systems. nih.govnih.gov Permeability studies using cell culture models, like Caco-2 cells, are also utilized to assess intestinal absorption. nih.govnih.gov The focus has expanded beyond simple performance enhancement to include investigations into the potential therapeutic applications of creatine and its analogs in various health conditions. nih.govnih.gov This evolution reflects a more nuanced approach to understanding how subtle chemical modifications can impact the biological activity of a molecule.

Chemical and Physical Properties

PropertyValue
IUPAC Name ethyl 2-(1-methylguanidino)acetate hydrochloride
CAS Number 15366-32-2
Molecular Formula C6H14ClN3O2
Molecular Weight 195.65 g/mol
Appearance White to off-white solid
Melting Point 162-165°C
Solubility Soluble in water

Properties

CAS No.

15366-32-3

Molecular Formula

C6H13N3O2.HCl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Creatine Ethyl Ester Hydrochloride

Established Synthetic Routes and Reaction Optimizations

Established methods for synthesizing Creatine (B1669601) Ethyl Ester Hydrochloride are largely based on the principles of Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst.

Esterification Reactions with Ethanol (B145695) and Hydrochloric Acid

The direct reaction of creatine with ethanol and hydrochloric acid is a foundational method for producing Creatine Ethyl Ester Hydrochloride. google.comunemed.com This process can be conducted by treating anhydrous creatine with ethanolic hydrogen chloride (HCl) at room temperature. unemed.comregulations.gov A common laboratory-scale synthesis involves generating HCl in situ by carefully adding acetyl chloride to anhydrous ethanol. google.comgoogle.com Creatine is then introduced into this acidic solution. The reaction mixture is typically heated to around 40°C and stirred for an extended period, often overnight, to facilitate the esterification. google.com Upon completion, the reaction mixture is cooled, often to 0°C, which causes the Creatine Ethyl Ester Hydrochloride product to precipitate as a white solid. google.com The solid can then be isolated through filtration and purified by washing with cold ethanol. google.com This method has been reported to yield the final product at a rate of 74% after a single recrystallization from ethanol. unemed.comregulations.govregulations.gov

Two-Step Synthesis Approaches

A distinct two-step synthesis has been developed to refine the production of Creatine Ethyl Ester Hydrochloride, offering advantages such as ease of operation and reduced pollution. google.com This methodology separates the synthesis into two discrete stages:

Esterification: In the first step, creatine undergoes an acid-catalyzed esterification reaction with ethanol to form the creatine ethyl ester intermediate. google.com This reaction is a dehydration process, driven by the presence of a suitable catalyst. google.com

Salt Formation: The creatine ethyl ester is then converted to its hydrochloride salt. google.com This is achieved by dissolving the ester in a solvent, such as ethanol or ethyl acetate (B1210297), and adding hydrochloric acid dropwise under controlled temperature conditions (0-25°C). google.com The mixture is stirred for several hours (typically 2-4 hours) to ensure complete salt formation. google.com This two-step process has been shown to produce Creatine Ethyl Ester Hydrochloride with purities as high as 99.7%. google.com

The table below outlines the conditions for the salt formation step as described in a patented two-step synthesis method. google.com

ParameterCondition 1Condition 2Condition 3
Solvent EthanolEthyl AcetateEtOH-EtOAc Mixed Solvent
Temperature 2°C10°C25°C
Stirring Time 4 hours2 hours4 hours
Reported Purity 99.1%98.5%99.7%

Catalysis in Esterification Reactions

Acid catalysis is essential for the esterification of creatine. google.com The catalyst works by protonating the carbonyl oxygen of creatine's carboxylic acid group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ethanol. mdpi.com

Hydrogen Chloride (HCl): Traditionally, HCl is the catalyst of choice, either bubbled through the reaction mixture as a gas or, more commonly, generated in situ. unemed.comgoogle.com The in situ generation is frequently accomplished by reacting acetyl chloride with the ethanol solvent. google.comgoogle.com This method avoids the handling of corrosive, compressed HCl gas. google.com For optimal results, it is recommended to use 1.4 to 2.0 mole equivalents of acetyl chloride relative to creatine; using less than this amount can favor the formation of creatine HCl salt instead of the desired ester. google.com

Alternative Catalysts: To enhance safety and reduce environmental impact, alternative catalysts have been investigated to replace highly volatile acids like HCl and thionyl chloride. google.com These alternatives include liquid acids and solid acid resins, which are considered more environmentally friendly. google.com

The table below summarizes various catalysts used in the synthesis of creatine esters. google.com

Catalyst TypeExamples
Liquid Acids Sulfuric acid (H₂SO₄), Methanesulfonic acid
Solid Acids p-Toluenesulfonic acid (Tosic acid), Strong Acid Resins (e.g., D061, NKC-9, HD-8, D002)

Alternative Synthetic Strategies and Chemical Transformations

Research into the synthesis of Creatine Ethyl Ester Hydrochloride has also explored the use of different reagents and solvent systems to improve reaction outcomes and understand potential side reactions.

Investigation of Novel Reagents and Solvents for Esterification

The choice of reagents and solvents significantly influences the reaction's efficiency and product purity.

Reagents: Acetyl chloride is a primary reagent for generating the HCl catalyst in situ. google.com However, its use can be associated with slow reaction times and the co-production of water, which may lead to product degradation. google.com

Solvents: Anhydrous ethanol is the most common solvent and reactant in the esterification process. google.com However, other solvents and solvent systems have been employed. Mixtures of ethanol and ethyl acetate (EtOH-EtOAc) have been utilized for both the initial esterification and the subsequent salt formation step. google.com Ethyl acetate has also been used as a standalone solvent for the conversion of creatine ethyl ester to its hydrochloride salt. google.com The use of denatured ethanol, such as a mixture of 95% ethanol and 5% ethyl acetate, has also been reported as a viable reaction medium. google.com The low solubility of creatine in ethanol at room temperature often requires heating the reaction to proceed effectively. google.comresearchgate.net

Exploration of By-product Formation During Synthesis

The synthesis of Creatine Ethyl Ester Hydrochloride is susceptible to the formation of undesired by-products, which can impact the purity and yield of the final product.

Creatinine (B1669602): The most significant by-product is creatinine, which is formed through the intramolecular cyclization of creatine or its ester. google.comresearchgate.net This reaction is highly pH-dependent; the rate of cyclization increases significantly as the pH approaches neutral (7.4), becoming nearly instantaneous. nih.govnih.gov The formation of creatinine hydrochloride during the synthesis is a known issue. researchgate.net While esterification is intended to protect the creatine molecule from cyclization, the conditions of the synthesis itself can promote this unwanted transformation. google.com

Creatine Hydrochloride: Another potential by-product is creatine hydrochloride. Its formation is favored over the desired ester when an insufficient amount of the acid catalyst is used. google.com For instance, when generating HCl in situ from acetyl chloride, using less than 1.4 mole equivalents relative to creatine can lead to the preferential formation of the creatine salt rather than the ester. google.com

Purity Assessment and Isolation Techniques in Chemical Synthesis

The isolation and purification of Creatine Ethyl Ester Hydrochloride are critical steps in its synthesis to ensure the removal of unreacted starting materials, catalysts, and by-products. The final purity of the compound is then confirmed using various analytical techniques.

Following the synthesis, which typically involves the esterification of creatine and subsequent salt formation, the product is isolated from the reaction mixture. A common and effective method for isolation is precipitation. This is often achieved by cooling the reaction mixture, which decreases the solubility of the Creatine Ethyl Ester Hydrochloride, causing it to crystallize or precipitate out of the solution as a white solid google.com.

Once precipitated, the solid product is separated from the liquid medium via filtration. To further enhance purity, the collected solid is typically washed with a cold solvent, such as ethanol google.com. The use of a cold solvent is crucial to wash away impurities without significantly dissolving and losing the desired product. After washing, the purified product is dried, often under a vacuum, to remove any residual solvent google.com.

Recrystallization is another key technique employed to achieve a high degree of purity. This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the Creatine Ethyl Ester Hydrochloride crystallizes out, leaving impurities behind in the solvent unemed.comregulations.govregulations.gov. A single recrystallization from ethanol has been reported to yield the compound with high purity unemed.comregulations.govregulations.gov.

To assess the purity of the synthesized Creatine Ethyl Ester Hydrochloride, several analytical methods are utilized. High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of the final product. It separates components in a mixture, allowing for the quantification of the target compound and any impurities. For example, a two-step synthesis method reported achieving a purity of 99.7% as determined by HPLC google.com.

Spectroscopic methods are also fundamental for both structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure of the compound, confirming its identity and revealing the presence of any impurities with distinct spectral signatures unemed.com.

The table below summarizes the common isolation and purification techniques used in the synthesis of Creatine Ethyl Ester Hydrochloride.

Technique Purpose Description Source
Precipitation/Crystallization Primary IsolationThe product is solidified from the reaction solution, often by cooling, to separate it from soluble impurities. google.com
Filtration Solid-Liquid SeparationThe precipitated solid product is physically separated from the liquid reaction mixture. google.comgoogle.com
Washing Removal of ImpuritiesThe isolated solid is washed, typically with a cold solvent like ethanol, to remove residual soluble impurities. google.com
Recrystallization High-Purity RefinementThe crude product is dissolved in a hot solvent and allowed to cool, forming purer crystals and leaving impurities in the solution. unemed.comregulations.govregulations.gov
Vacuum Drying Solvent RemovalThe final, purified product is dried under vacuum to eliminate any remaining solvent. google.com

Purity assessment is confirmed through various analytical methods, with representative findings detailed in the following table.

Analytical Method Purpose Example Finding Source
High-Performance Liquid Chromatography (HPLC) Purity QuantificationA synthesis process yielded a final product with a purity of 99.7%. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation & Purity¹H NMR (500 MHz, CDCl₃) δ 1.12 (dq, J=6.0 Hz, J=1.0 Hz, 3H), 2.91 (s, 3H), 4.10-4.11 (m, 4H). unemed.com
Melting Point Analysis Purity & Identity CheckThe melting point has been recorded in the range of 162-165°C. fengchengroup.com

These purification and analytical techniques are essential to ensure the quality and identity of the synthesized Creatine Ethyl Ester Hydrochloride for subsequent use.

Chemical Stability and Degradation Pathways of Creatine Ethyl Ester Hydrochloride

pH-Dependent Degradation Kinetics and Rate Constants

The stability of creatine (B1669601) ethyl ester hydrochloride is profoundly influenced by the pH of its surrounding environment. The rate and pathway of its degradation vary significantly across the pH spectrum, a critical consideration given the variable pH conditions it would encounter in physiological systems, from the highly acidic stomach to the more neutral environment of the intestines.

Influence of Acidic Environments on Ester Stability

In strongly acidic conditions, creatine ethyl ester hydrochloride demonstrates its highest stability. researchgate.netnih.govnih.gov Specifically, at a pH of 1.0, the compound undergoes ester hydrolysis to form creatine and ethanol (B145695), with a notably long half-life of 570 hours. researchgate.netnih.govnih.gov As the acidity decreases (pH increases), the stability of the ester bond lessens. For instance, at a pH of 2.5, the half-life of CEE decreases to 200 hours. nih.govresearchgate.net This indicates that in the highly acidic environment of the stomach, with a pH typically below 2.5, a significant portion of creatine ethyl ester would remain intact. mdpi.comtandfonline.com

Cyclization Reactions to Creatinine (B1669602) and Associated Kinetics

Once the pH rises above 1.0, the primary degradation pathway for creatine ethyl ester shifts from ester hydrolysis to an intramolecular cyclization reaction, resulting in the formation of creatinine and ethanol. researchgate.netnih.govresearchgate.net This transformation is a 5-exo-trig cyclization. nih.govresearchgate.net The rate of this cyclization is highly dependent on the pH, with the logarithm of the first-order rate constant increasing linearly as the pH increases from 2.5 to 8.0. researchgate.net

This cyclization process becomes progressively faster as the environment approaches neutrality. For example, at a pH of 4.0, the rate of cyclization is 31 times faster than the rate of ester hydrolysis at pH 1.0. nih.govresearchgate.net At a physiological pH of 7.4, this rate is a staggering 37,000 times faster than the hydrolysis rate at pH 1.0. nih.govresearchgate.net In fact, as the pH approaches 7.4, the conversion to creatinine becomes nearly instantaneous. nih.gov Above a pH of 8.0, the degradation is so rapid, with a half-life of only 23 seconds, that accurate kinetic measurements become difficult to obtain. researchgate.netnih.govnih.gov

The following table summarizes the first-order rate constants and half-lives for the degradation of creatine ethyl ester hydrochloride at various pH levels in buffered aqueous solutions.

Ester Hydrolysis Mechanisms and Product Formation (e.g., Creatine and Ethanol)

The degradation of creatine ethyl ester hydrochloride can yield two primary products: creatine and creatinine, both accompanied by the release of ethanol. The dominant product is dictated by the pH of the solution.

At a pH of 1.0 or lower, the compound primarily undergoes intermolecular ester hydrolysis. nih.govresearchgate.net In this reaction, a water molecule attacks the ester linkage, leading to the formation of creatine and ethanol. This process is relatively slow, contributing to the compound's stability in highly acidic conditions. researchgate.netnih.gov

However, at any pH greater than 1.0, the degradation pathway shifts to the previously mentioned intramolecular cyclization. nih.govresearchgate.net This reaction involves the internal attack of the nitrogen atom of the guanidinium (B1211019) group on the carbonyl carbon of the ester. This forms a cyclic intermediate that rapidly rearranges to produce creatinine and ethanol. nih.govscience.gov This cyclization is the predominant degradation route in less acidic to alkaline environments.

Factors Influencing Chemical Degradation

Beyond pH, other environmental factors can influence the rate and pathways of creatine ethyl ester hydrochloride degradation.

Impact of Temperature on Degradation Pathways

Temperature plays a significant role in the degradation of creatine compounds. Generally, an increase in temperature accelerates the rate of degradation to creatinine. mdpi.com For creatine itself, the degradation process is faster at higher temperatures. researchgate.net While specific quantitative data on the temperature dependence of creatine ethyl ester hydrochloride degradation is limited in the provided search results, it is reasonable to infer from the general principles of chemical kinetics and the behavior of similar compounds that elevated temperatures would increase the rate of both ester hydrolysis and cyclization reactions. Studies on creatine have shown that its degradation follows the Arrhenius relationship, with the activation energy for the reaction being around 20-23 kcal/mol, indicating a significant temperature dependence. researchgate.net

Role of Ionic Strength and Solvent Composition

The composition of the solvent and the ionic strength of the solution can also affect the stability of creatine ethyl ester hydrochloride. The degradation rate of CEE in various biological media, such as cell culture media and simulated intestinal fluid, has been shown to be a function of the pH of these solutions and correlates well with its stability in simple aqueous buffered solutions. researchgate.netscience.govscience.gov This suggests that while the specific components of these complex media might have some effect, pH remains the primary determinant of stability.

The following table shows the degradation kinetics of creatine ethyl ester hydrochloride in different biological media.

Comparative Stability Profiles with Other Creatine Derivatives

The stability of a creatine compound is a critical factor influencing its potential bioavailability and efficacy. The esterification of creatine to form creatine ethyl ester was initially proposed to enhance its properties, but research into its chemical stability, particularly in comparison to other forms of creatine, reveals a complex profile.

Hydrolytic Stability Relative to Creatine Monohydrate

Creatine monohydrate is well-documented for its stability in solid form, showing no significant degradation into its byproduct, creatinine, even after years of storage at elevated temperatures. nih.govmdpi.com However, in aqueous solutions, its stability becomes pH-dependent. Creatine monohydrate is relatively stable in solution at a neutral pH but degrades more rapidly as the pH becomes more acidic. nih.govmdpi.com For instance, at 25°C, a significant degradation of 21% was observed at a pH of 3.5 after only three days. nih.govmdpi.com

In contrast, creatine ethyl ester hydrochloride (CEE) demonstrates a different and more complex pH-dependent stability profile. Studies utilizing high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) have elucidated its degradation pathways. nih.govresearchgate.netnih.gov CEE is paradoxically most stable in highly acidic conditions. nih.govresearchgate.netnih.gov At a pH of 1.0, it undergoes slow ester hydrolysis to creatine and ethanol, exhibiting a half-life of approximately 570 hours. nih.govresearchgate.net This suggests that CEE could remain relatively intact in the acidic environment of the stomach. nih.govresearchgate.net

However, as the pH increases and moves away from strong acidity (pH > 1.0), the primary degradation pathway for CEE shifts from hydrolysis to a rapid intramolecular cyclization, forming creatinine and ethanol. nih.govresearchgate.net This degradation accelerates significantly as the pH approaches neutral and becomes alkaline. At a pH above 8.0, the degradation is so rapid that its half-life is measured in seconds. nih.govresearchgate.netnih.gov This inherent instability outside of a narrow acidic window means that a large portion of CEE is likely converted to creatinine under physiological conditions before it can be absorbed intact. nih.govyoutube.comnih.gov Consequently, several studies conclude that CEE is less stable than creatine monohydrate in conditions mimicking the gastrointestinal tract and that the addition of the ethyl group actually hastens its breakdown to creatinine. nih.govhorizonclinics.org

Comparative Stability of Creatine Ethyl Ester HCl vs. Creatine Monohydrate in Aqueous Solution
CompoundCondition (pH)Half-Life / Degradation RatePrimary Degradation Product(s)
Creatine Ethyl Ester HCl1.0~570 hoursCreatine, Ethanol
Creatine Ethyl Ester HCl2.5~200 hoursCreatinine, Ethanol
Creatine Ethyl Ester HCl4.6~4.0 hoursCreatinine, Ethanol
Creatine Ethyl Ester HCl>8.0~23 secondsCreatinine, Ethanol
Creatine Monohydrate3.521% degradation in 3 daysCreatinine
Creatine Monohydrate4.512% degradation in 3 daysCreatinine
Creatine Monohydrate5.54% degradation in 3 daysCreatinine
Creatine Monohydrate6.5 - 7.5Relatively stableCreatinine

Stability Comparisons with Other Creatine Salts and Esters

When compared to other creatine salts, CEE's stability profile remains a significant point of discussion. Generally, creatine salts are not expected to possess greater stability in solution than creatine monohydrate; in fact, the acidic nature of some salt forms can lower the pH of a solution, potentially accelerating degradation to creatinine. nih.gov

For example, tricreatine citrate (B86180) has been shown to be less stable in solid form than creatine monohydrate, with measurable creatinine formation after 28 days at 40°C. nih.govmdpi.com Other forms, such as creatine hydrochloride (Creatine HCl), are noted for their high solubility but can be prone to physical instability, such as clumping in humid conditions. jxnutritionalchemical.com Buffered creatine formulations (e.g., Kre-Alkalyn®) are designed to be more stable by maintaining a high pH, but this operates on a different principle than the inherent chemical stability of the creatine molecule itself. jxnutritionalchemical.com

The fundamental mechanism of degradation for creatine esters under acidic conditions involves intramolecular hydrolysis. nih.gov The addition of the ethyl group in CEE, rather than protecting the creatine molecule, appears to accelerate this breakdown compared to the carboxyl acid group in standard creatine. nih.gov This rapid degradation into creatinine under various physiological conditions suggests that CEE is chemically less stable than many other common forms of creatine. nih.govhorizonclinics.org

Stability Characteristics of Various Creatine Derivatives
Creatine DerivativeReported Stability Characteristics
Creatine Ethyl Ester HClHighly unstable at near-neutral or alkaline pH, rapidly converting to creatinine. nih.govresearchgate.net More stable than creatine monohydrate only at very low pH (e.g., pH 1.0). nih.gov
Creatine MonohydrateVery stable in solid form. nih.govmdpi.com In solution, degradation to creatinine increases as pH decreases and temperature increases. mdpi.com
Tricreatine CitrateLess stable than creatine monohydrate in solid form at elevated temperatures. nih.govmdpi.com
Creatine HydrochloridePhysically prone to clumping in humidity, indicating potential physical instability. jxnutritionalchemical.com The acidic nature may increase degradation in unbuffered solutions. nih.gov
Buffered Creatine (Kre-Alkalyn®)Marketed based on improved stability by maintaining a high pH (>9.0) to prevent conversion to creatinine. jxnutritionalchemical.com

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methodologies

Chromatography is a fundamental technique for separating mixtures into their individual components. For Creatine (B1669601) Ethyl Ester Hydrochloride, methods like High-Performance Liquid Chromatography and Thin Layer Chromatography are particularly relevant.

High-Performance Liquid Chromatography (HPLC) is a premier technique used to determine the purity of Creatine Ethyl Ester Hydrochloride and to analyze its degradation products. Studies have utilized HPLC to characterize the pH-dependent stability of CEE in aqueous solutions by separating and quantifying CEE, its parent compound creatine (CRT), and its primary degradation product, creatinine (B1669602) (CRN). nih.govnih.gov

Research has shown that the degradation pathway of CEE is highly dependent on pH. nih.govnih.gov In strongly acidic conditions (pH ≤ 1.0), CEE undergoes intermolecular ester hydrolysis to form creatine and ethanol (B145695). nih.gov However, at a pH greater than 1.0, the compound undergoes an intramolecular cyclization to form creatinine and ethanol. nih.gov The rate of this degradation increases as the pH rises. nih.govnih.gov For instance, one study found that CEE was most stable in a highly acidic environment, with a half-life of 570 hours at pH 1.0, but the degradation was too rapid to measure accurately above pH 8.0, with a half-life of just 23 seconds. nih.govnih.gov

A typical HPLC method for analyzing creatine and creatinine involves a C-18 column with a mobile phase such as 0.045 M ammonium (B1175870) sulfate (B86663) in water, with detection at 205 nm. researchgate.net Such methods can achieve separation in under 7 minutes and are validated for linearity, precision, and accuracy. researchgate.net The development of these methods is essential for quality control and for studying the stability of CEE in various formulations and conditions. researchgate.net

pH-Dependent Stability of Creatine Ethyl Ester (CEE)

This table summarizes the degradation pathway and half-life of Creatine Ethyl Ester at various pH levels, as determined by HPLC analysis.

pH LevelPrimary Degradation PathwayReported Half-LifeReference
≤ 1.0Ester Hydrolysis to Creatine570 hours nih.govnih.gov
2.5Cyclization to Creatinine200 hours nih.gov
4.0Cyclization to Creatinine- nih.gov
7.4Cyclization to Creatinine- nih.gov
> 8.0Cyclization to Creatinine23 seconds nih.govnih.gov

Thin Layer Chromatography (TLC) is a versatile, cost-effective, and rapid analytical technique used for separating mixtures. libretexts.org While specific TLC applications for Creatine Ethyl Ester Hydrochloride are not extensively detailed in the literature, its general principles make it suitable for several applications. libretexts.organalyticaltoxicology.com TLC can be used for the qualitative monitoring of chemical reactions, such as the synthesis of CEE, to quickly assess the presence of starting materials, intermediates, and the final product. libretexts.org

It is also a valuable tool for purity assessment, allowing for the rapid screening of samples to detect the presence of impurities. libretexts.org In a preparative capacity, TLC can be used to isolate small quantities of compounds, such as impurities or metabolites, for further analysis and structural elucidation. analyticaltoxicology.com The technique separates compounds based on their differential affinity for the stationary phase (e.g., silica (B1680970) gel on a plate) and the mobile phase (a solvent system), with separation visualized under UV light or with staining reagents. libretexts.orglibretexts.org

Spectroscopic Techniques

Spectroscopic methods are indispensable for determining the molecular structure and for monitoring the kinetics of chemical reactions involving Creatine Ethyl Ester Hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous elucidation of molecular structures. hyphadiscovery.comcore.ac.uk For Creatine Ethyl Ester Hydrochloride, ¹H NMR (proton NMR) is used to confirm its identity by analyzing the chemical shifts, splitting patterns, and integrals of its hydrogen atoms. unemed.com Specific spectral data for CEE hydrochloride has been reported as: ¹H NMR (500 MHz, CDCl₃) δ 1.12 (dq, J=6.0 Hz, J=1.0 Hz, 3H), 2.91 (s, 3H), 4.10-4.11 (m, 4H). unemed.com This data corresponds to the ethyl group, the N-methyl group, and the two methylene (B1212753) groups in the molecule, confirming its structure.

Beyond structural confirmation, NMR is employed for kinetic monitoring. Studies have used ¹H-NMR to observe the stability of CEE and its conversion over time. nih.govnih.govnih.gov For example, one in vitro study used ¹H-NMR to monitor CEE's fate in human plasma. nih.gov The analysis focused on the diagnostic chemical shift of the methylene signal to distinguish between CEE, creatine, and creatinine. nih.gov The findings showed that CEE was converted entirely to creatinine, with no detectable formation of creatine, highlighting the compound's instability in physiological conditions. nih.gov

Mass Spectrometry (MS) is a highly sensitive analytical technique used to identify and quantify molecules by measuring their mass-to-charge ratio. biocrates.com It is a cornerstone of metabolomics for identifying metabolites in biological samples. biocrates.comnih.gov While comprehensive studies identifying all metabolites of CEE are not widely published, MS techniques are highly relevant for identifying its known degradation products.

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are routinely used to measure levels of creatine and creatinine in biological fluids like urine and plasma. nih.govnih.gov For instance, a sensitive ultra-pressure liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS) method has been developed for the simultaneous quantification of creatine, creatinine, and related riboside derivatives in urine. nih.gov This type of method, which uses electrospray ionization (ESI) in positive mode, demonstrates the capability of mass spectrometry to accurately identify and quantify the key compounds involved in the degradation of CEE. nih.gov

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect a decrease in the amount of the active ingredient due to degradation. Crucially, it must also be able to separate and quantify the degradation products without interference from the parent compound or other excipients.

The HPLC methods developed to study Creatine Ethyl Ester Hydrochloride are prime examples of stability-indicating methods. nih.govnih.govresearchgate.net These methods have demonstrated the ability to resolve CEE from its principal degradation products, creatine and creatinine, allowing for the accurate quantification of each compound over time and under various stress conditions (e.g., different pH levels). nih.govnih.gov

The development of these methods has been critical in revealing the inherent instability of CEE. nih.govnih.gov Research has consistently shown that CEE rapidly degrades to creatinine in solutions with a pH above 1.0. nih.govnih.gov One analysis directly compared the stability of CEE with creatine monohydrate and concluded that the addition of the ethyl group to creatine reduces its acid stability and accelerates its breakdown to creatinine. nih.gov This body of work, built upon robust stability-indicating methods, provides a clear understanding of the chemical behavior of Creatine Ethyl Ester Hydrochloride.

Mechanistic Investigations of Biochemical Interactions in Model Systems

Non-Enzymatic Reaction Pathways in Aqueous Solutions

Creatine (B1669601) ethyl ester hydrochloride (CEE) was developed as a prodrug of creatine with the goal of improving its solubility and permeability. nih.govnebraska.edu However, its stability in aqueous solutions is highly dependent on pH, leading to distinct non-enzymatic reaction pathways. nih.govnebraska.eduresearchgate.net

Acid-Catalyzed Hydrolysis Investigations

In strongly acidic environments, CEE undergoes acid-catalyzed intermolecular ester hydrolysis. nih.gov This reaction yields creatine and ethanol (B145695). nih.govnebraska.edu Studies have shown that CEE is most stable under these highly acidic conditions. For instance, at a pH of 1.0, the half-life of CEE is approximately 570 hours. nih.govnebraska.eduresearchgate.net This stability is significant because it suggests that CEE could potentially remain intact in the acidic environment of the stomach. nih.govnebraska.edu

The mechanism for acid-catalyzed ester hydrolysis generally involves the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. chemistrysteps.comyoutube.comlibretexts.orgyoutube.com This is a reversible process, and the equilibrium can be influenced by the concentration of water. libretexts.org

Spontaneous Degradation Mechanisms

Outside of strongly acidic conditions (at a pH greater than 1.0), CEE primarily undergoes a rapid, spontaneous intramolecular cyclization to form creatinine (B1669602) and ethanol. nih.govnebraska.edunih.gov This degradation pathway is significantly faster than acid-catalyzed hydrolysis and its rate increases as the pH moves towards neutral and alkaline conditions. nih.govnebraska.edu

The degradation is so rapid at higher pH levels that it becomes difficult to measure accurately. For example, at a pH of 8.0, the half-life of CEE is a mere 23 seconds. nih.govnebraska.edu This rapid conversion to creatinine is a critical finding, as creatinine is generally considered a metabolic byproduct rather than an ergogenic compound. nih.gov Research indicates that this non-enzymatic cyclization is the predominant pathway under most physiological conditions, suggesting that CEE may act more as a pronutrient for creatinine than for creatine. researchgate.netresearchgate.net The rate of degradation in biological media like cell culture media and simulated intestinal fluid has been shown to correlate with the pH-dependent stability observed in aqueous buffer solutions. nih.govnebraska.edu

The rate of this non-enzymatic hydrolysis was studied at 37°C across a pH range of 1.6 to 7.0. The ester can exist in three forms in solution: the unprotonated form (CEE), the monoprotonated form (HCEE+), and the diprotonated form (H2CEE2+), with pKa values of 2.30 and 5.25. nih.gov The study determined that the half-life of CEE in blood is likely on the order of one minute, suggesting it may hydrolyze too quickly to reach muscle cells in its ester form. nih.gov

First-Order Rate Constants and Half-Lives for the Degradation of CEE as a Function of pH
BufferpHk (min⁻¹)Half-Life
KCl/HCl1.02.0 x 10⁻⁵570 hr
Citrate (B86180)2.55.8 x 10⁻⁵200 hr
Aqueous solution4.06.4 x 10⁻⁴18 hr
Citrate4.02.9 x 10⁻³4.0 hr
Citrate5.70.01548 min
Phosphate8.01.823 s

Enzymatic Biotransformation in in vitro Biochemical Systems

The enzymatic conversion of creatine ethyl ester is a key area of investigation to determine its ultimate metabolic fate within biological systems.

Esterase-Mediated Hydrolysis in Cell-Free Systems

While it was initially thought that esterase enzymes in plasma would hydrolyze CEE into creatine and ethanol, some research suggests that the degradation of CEE is not dependent on these enzymes. nih.gov The primary product of CEE degradation in plasma is creatinine, not creatine, and the rate of degradation is similar to that in aqueous solutions of the same pH. nih.gov This indicates that the rapid, non-enzymatic cyclization to creatinine is the dominant pathway, even in the presence of esterases. nih.govresearchgate.net However, other studies have noted that CEE can have immunostimulatory effects on macrophage cells in vitro, suggesting some level of biological interaction. nih.gov

Substrate Specificity for Purified Enzymes (e.g., Creatine Kinase)

Creatine kinase (CK) is a crucial enzyme that catalyzes the reversible phosphorylation of creatine to phosphocreatine, a key energy-buffering molecule in cells with high energy demands, such as muscle and brain cells. nih.govclevelandclinic.org Interestingly, research has demonstrated that purified creatine kinase is capable of phosphorylating CEE. nih.gov A study determined the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for this reaction, along with optimal temperature and pH conditions, confirming that CEE can act as a substrate for this vital enzyme. nih.gov This finding suggests that if CEE can reach target tissues intact, it could potentially be converted into its phosphorylated form, contributing to cellular energy metabolism. nih.gov However, the high rate of non-enzymatic degradation of CEE into creatinine under physiological conditions presents a significant challenge to this possibility. nih.gov

Membrane Permeability Studies in Artificial and Cellular Models

A primary rationale for the development of CEE was to enhance the membrane permeability of creatine, which is a polar and hydrophilic molecule with limited bioavailability. nih.gov

Investigations using Caco-2 human epithelial cell monolayers, a standard in vitro model for intestinal absorption, have shown that the permeability of CEE is significantly greater than that of both creatine and creatinine. nih.govnebraska.eduresearchgate.net This enhanced permeability is attributed to the esterification of creatine, which reduces its hydrophilicity and increases its lipophilicity, allowing it to partition more readily into lipid cell membranes and cross epithelial barriers via passive diffusion. nih.govnih.gov Similar results showing higher permeability for CEE compared to creatine monohydrate have been observed in MDCK cell monolayers. google.com

Despite its enhanced permeability, the rapid degradation of CEE to creatinine in the aqueous environment of biological media complicates its potential for improved delivery of creatine. nih.govnebraska.edu The stability of CEE in highly acidic conditions, combined with its superior permeability, initially suggested potential for improved oral absorption compared to creatine. nih.govnebraska.edu However, its instability at neutral pH means that a significant portion of CEE is likely to convert to creatinine before it can be absorbed and utilized as creatine. nih.govnih.gov

Permeability Properties of Creatine, Creatinine, and Creatine Ethyl Ester in Caco-2 Monolayers
CompoundApparent Permeability (Papp) (cm/s x 10⁻⁷)
Creatine (CRT)0.3 ± 0.1
Creatinine (CRN)0.9 ± 0.1
Creatine Ethyl Ester (CEE)5.4 ± 1.1
Data represents mean ± SEM. The permeability of CEE was significantly greater than that of CRT or CRN. researchgate.net

Permeability Across Caco-2 Human Epithelial Cell Monolayers

The Caco-2 cell line, derived from human epithelial colorectal adenocarcinoma cells, is a widely utilized in vitro model for predicting intestinal drug absorption. When cultured, these cells differentiate to form a polarized monolayer with tight junctions, morphologically and functionally resembling the enterocytes lining the small intestine. This model is instrumental in evaluating the permeability of compounds and investigating the mechanisms of both passive and active transport across the intestinal barrier. nih.govnih.gov

In comparative permeability studies, Creatine Ethyl Ester Hydrochloride (CEE) has been evaluated against its parent compound, creatine (CRT), and its metabolite, creatinine (CRN), using the Caco-2 monolayer system. Research demonstrates that CEE exhibits significantly higher permeability across these epithelial cell monolayers compared to both creatine and creatinine. nih.gov One study quantified this difference, revealing that the permeability of CEE was approximately 15 times greater than that of creatine monohydrate. nih.gov

Table 1: Comparative Permeability in Caco-2 Monolayers

CompoundRelative Permeability RankPermeability vs. Creatine
Creatine Ethyl Ester (CEE)1 (Highest)~15-fold greater
Creatinine (CRN)2Greater than Creatine
Creatine (CRT)3 (Lowest)Baseline

Transdermal Permeability Across Porcine Skin Models

Porcine (pig) skin is a frequently used ex vivo model in dermatological and transdermal research due to its histological and physiological similarities to human skin. nih.gov Its stratum corneum thickness, lipid composition, and hair follicle density are comparable to that of human skin, making it a relevant substitute for evaluating the percutaneous absorption of various substances. nih.govnih.gov

Studies investigating the transdermal permeability of Creatine Ethyl Ester Hydrochloride have shown that it crosses porcine skin significantly more effectively than either creatine or creatinine. nih.gov This suggests that the esterification of creatine not only enhances its permeability across intestinal models but also across the skin barrier. The increased lipophilicity of the esterified form is a key factor in facilitating its passage through the lipid-rich matrix of the stratum corneum.

The superior permeability of CEE in this model indicates its potential for different delivery routes compared to its parent compound. nih.gov While specific quantitative flux values are dependent on the experimental setup, the consistent finding is the enhanced penetration of CEE relative to creatine. nih.gov

Table 2: Transdermal Permeability Comparison in Porcine Skin Models

CompoundRelative Transdermal Permeability
Creatine Ethyl Ester (CEE)Significantly Greater than CRT & CRN
Creatine (CRT)Baseline
Creatinine (CRN)Baseline

Transport Mechanisms in Canine Kidney Epithelial Cell (MDCK) Monolayers

Madin-Darby Canine Kidney (MDCK) cells are another cornerstone in vitro model used in pharmaceutical sciences to study epithelial cell biology and transport mechanisms. Originally derived from the renal tubules of a canine, these cells grow into a polarized monolayer with well-defined tight junctions, creating a robust barrier that is ideal for permeability and transport studies. MDCK cells are particularly valuable because they exhibit low levels of endogenous transporter proteins. nih.gov This characteristic makes them an excellent "blank slate" system for transfecting and studying the function of specific human transporter proteins, such as efflux transporters like P-glycoprotein (P-gp), without significant interference from native transporters. nih.gov

The MDCK cell line is a standard tool for screening membrane permeability and evaluating the mechanisms by which compounds cross epithelial barriers. nih.gov Researchers use this model to determine if a compound is a substrate for specific transporters and to dissect the pathways of transepithelial movement.

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations of Solvation and Intermolecular Interactions

While specific Molecular Dynamics (MD) simulation studies for Creatine (B1669601) Ethyl Ester Hydrochloride are not widely published, the methodology is a powerful tool for understanding how this molecule interacts with its environment, particularly in a solvent like water. osti.govrsc.org MD simulations model the movements and interactions of atoms and molecules over time, providing a dynamic picture of processes like solvation. nih.gov

MD simulations can be used to map the organization of solvent molecules (e.g., water) around a solute. osti.govrsc.org For CEE-HCl in an aqueous solution, simulations would reveal how water molecules arrange themselves around the different parts of the compound. It is expected that water would form strong hydrogen bonds with the polar guanidinium (B1211019) and ester groups, while exhibiting more ordered, cage-like structures around the non-polar ethyl group. rsc.org This analysis of the solvation shell is crucial for understanding the molecule's solubility and its interaction with biological membranes.

Creatine Ethyl Ester is known to be chemically unstable in solution, and its conformational dynamics are dominated by two pH-dependent degradation pathways. nih.govnih.gov

Ester Hydrolysis: In highly acidic conditions (pH ≤ 1.0), the compound is most stable but undergoes slow intermolecular ester hydrolysis. nih.gov This reaction breaks the ester bond to yield creatine and ethanol (B145695). nih.gov

Intramolecular Cyclization: At a pH greater than 1.0, CEE undergoes a rapid intramolecular cyclization to form creatinine (B1669602) and ethanol. nih.govnih.gov This transformation becomes almost instantaneous as the pH approaches neutral (7.4). nih.gov The rate of this cyclization is significantly faster than hydrolysis under physiological conditions. nih.gov

pH-Dependent Stability and Reaction Pathway of Creatine Ethyl Ester
pH ValuePrimary Reaction PathwayHalf-Life (t½)Reference
1.0Ester Hydrolysis to Creatine570 hours nih.gov
2.5Cyclization to Creatinine200 hours nih.gov
4.0Cyclization to Creatinine21 hours researchgate.net
7.4Cyclization to Creatinine~1 minute nih.gov
> 8.0Cyclization to Creatinine23 seconds researchgate.netnih.gov

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are employed to model chemical reactions at the electronic level, providing detailed information about reaction mechanisms, intermediate structures, and the energies of transition states. rsc.org These computational methods are essential for predicting the feasibility and kinetics of chemical transformations. rsc.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to provide mechanistic insights into the degradation of Creatine Ethyl Ester. A study on the non-enzymatic hydrolysis of CEE utilized DFT calculations to support its experimental findings. nih.gov The calculations helped to explain the observed reaction rates by demonstrating that intramolecular hydrogen bonding plays a critical role in the hydrolysis mechanism. nih.gov This insight shows how computational methods can elucidate the subtle electronic interactions that govern a reaction's progress.

Structure-Reactivity Relationship Investigations via in silico Approaches

In silico (computational) approaches are invaluable for establishing relationships between a molecule's structure and its chemical reactivity. nih.gov The principle of Quantitative Structure-Activity Relationship (QSAR) aims to correlate molecular structure with bioactivity or chemical reactivity. nih.govscispace.com

For Creatine Ethyl Ester Hydrochloride, a clear structure-reactivity relationship is evident from its pH-dependent stability. nih.govresearchgate.net The protonation state of the molecule, which is determined by the pH of the solution, dictates its reaction pathway.

At low pH , the guanidinium group is protonated. The molecule is relatively stable, with the dominant, albeit slow, reaction being ester hydrolysis. nih.gov

At higher pH (approaching neutral and above), the molecule is less protonated, which facilitates the intramolecular attack of a nitrogen atom on the ester's carbonyl carbon, leading to rapid cyclization into creatinine. nih.govnih.gov

The DFT calculations that identified the role of intramolecular hydrogen bonding in hydrolysis are a prime example of an in silico approach clarifying this structure-reactivity relationship. nih.gov By modeling the molecule at an electronic level, these calculations can explain why one reaction pathway is favored over another under specific conditions.

Summary of Computational Findings for Creatine Ethyl Ester
Computational MethodArea of InvestigationKey FindingReference
X-ray CrystallographyMolecular ConformationProvided the solid-state 3D structure of the compound. google.com
Density Functional Theory (DFT)Reaction MechanismSupported the hypothesis that intramolecular hydrogen bonding is crucial in the non-enzymatic hydrolysis of CEE. nih.gov

Future Directions and Emerging Research Avenues for Creatine Ethyl Ester Hydrochloride

Design and Synthesis of Chemically Modified Analogues with Enhanced Stability Profiles

The primary challenge for Creatine (B1669601) Ethyl Ester Hydrochloride is its propensity to undergo a rapid, intramolecular cyclization to form creatinine (B1669602), especially under the physiological pH conditions encountered in the body. science.govscience.gov Research indicates that at pH values greater than 1.0, this intramolecular 5-exo-trig cyclization is the dominant degradation pathway, rather than the intended ester hydrolysis to creatine. researchgate.net This chemical behavior significantly curtails its efficacy as a creatine delivery system. science.govscience.gov

Future research is therefore logically directed towards the rational design and synthesis of novel analogues that are sterically or electronically hindered from this self-destructive cyclization. Potential strategies include:

Modification of the Ester Group: Replacing the ethyl group with bulkier or more complex alcohol moieties could introduce steric hindrance. This would physically impede the ability of the nitrogen atom to attack the ester carbonyl, thus slowing the rate of cyclization.

Altering the Creatine Backbone: Strategic modifications to the N-methylguanidinium group or the acetate (B1210297) backbone could alter the electronic properties or the conformational flexibility of the molecule, making the intramolecular attack less favorable.

Bioisosteric Replacement: Investigating the replacement of the ester linkage with other functional groups that are more resistant to both intramolecular cyclization and premature hydrolysis but can still be cleaved by specific enzymes in the body to release creatine.

The goal of these synthetic endeavors is to create a new generation of creatine derivatives that maintain the enhanced permeability of an ester form while exhibiting a significantly longer half-life in neutral pH environments, allowing for the desired enzymatic conversion to creatine rather than chemical degradation to creatinine.

Integration of Advanced Reaction Engineering Principles for Scalable Synthesis

While specific industrial-scale synthesis processes for Creatine Ethyl Ester Hydrochloride are proprietary, the principles of reaction engineering can be applied to optimize its production based on known laboratory procedures. A general synthesis involves the reaction of creatine with ethanol (B145695) in the presence of an acid catalyst like acetyl chloride under anhydrous conditions. google.com

For scalable and efficient manufacturing, future research would focus on several key areas of reaction engineering:

Kinetic and Thermodynamic Modeling: Developing a comprehensive model of the esterification reaction to identify optimal conditions. This includes determining the reaction order, activation energy, and equilibrium constant.

Catalyst Optimization: While acetyl chloride is effective in the lab, industrial processes may explore solid-acid catalysts. These catalysts can simplify product purification, reduce corrosive waste streams, and are often reusable, leading to a more cost-effective and environmentally friendly process.

Reactor Design and Optimization: The choice of reactor is critical. A continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR) might offer advantages over simple batch reactors for large-scale production by providing better temperature control and more consistent product quality. The process would need to be carefully controlled to manage the exothermic nature of the reaction and to efficiently remove water, a byproduct that can shift the reaction equilibrium and favor hydrolysis. google.com

Downstream Processing: Advanced separation and purification techniques, such as continuous crystallization and solvent recovery systems, would be essential for isolating a high-purity product efficiently and minimizing waste.

Integrating these principles is crucial for developing a robust, reproducible, and economically viable manufacturing process for CEE or its future, more stable analogues.

Exploration of Compound Interactions with Biomacromolecules in Simplified in vitro Systems

Understanding the interaction of Creatine Ethyl Ester Hydrochloride with biological macromolecules is key to predicting its behavior. In vitro models, such as Caco-2 human epithelial cell monolayers, have been instrumental in this area. Studies using these models have demonstrated that CEE possesses significantly greater permeability compared to creatine or creatinine. researchgate.netscience.gov This enhanced ability to cross cellular membranes is a primary advantage of the ester form. nih.gov

The principal degradation product is creatinine, which results from intramolecular cyclization, not creatine, which would be the product of esterase-catalyzed hydrolysis. researchgate.netscience.gov

The rate of degradation in plasma is comparable to its degradation rate in a simple aqueous solution of the same pH, indicating that the chemical, pH-dependent reaction is the dominant event. researchgate.net

Future in vitro studies should continue to probe these interactions. Co-culture systems incorporating esterase-producing cells could further clarify the competition between enzymatic hydrolysis and chemical cyclization. Furthermore, investigating interactions with creatine transporters is essential. While CEE was designed to bypass these transporters, understanding any potential low-affinity interactions is necessary for a complete biological profile. nih.gov

Table 1: Permeability of Creatine Ethyl Ester (CEE) and Related Compounds Across Caco-2 Monolayers. Data sourced from Gufford et al. researchgate.net
CompoundPermeability Coefficient (Papp × 10⁻⁷ cm/s)
Creatine Ethyl Ester (CEE)10.5 ± 2.1
Creatine (CRT)0.20 ± 0.05
Creatinine (CRN)0.24 ± 0.04

Development of Predictive Models for Chemical Stability and Degradation Kinetics

The stability of Creatine Ethyl Ester Hydrochloride is highly dependent on pH. researchgate.net Detailed kinetic studies have characterized its degradation as a first-order reaction, where the logarithm of the rate constant for its conversion to creatinine increases linearly with pH in the range of 2.5 to 8.0. researchgate.net The compound is most stable in highly acidic environments (pH ≤ 1.0), where the degradation pathway shifts to a much slower intermolecular ester hydrolysis, forming creatine and ethanol. researchgate.netresearchgate.net However, as the pH rises towards physiological levels, the rate of cyclization to creatinine accelerates dramatically, with the half-life plummeting from hours to mere seconds. researchgate.netresearchgate.net

This wealth of kinetic data provides a strong foundation for the development of predictive computational models. Future research can leverage these findings to:

Build Quantitative Structure-Activity Relationship (QSAR) Models: By synthesizing and testing a series of modified analogues as described in section 7.1, researchers can develop QSAR models. These models would correlate specific molecular descriptors (e.g., steric parameters, electronic properties) of the new compounds with their observed stability and degradation rates.

Employ Mechanistic Modeling: Advanced computational tools, such as the SPARC (SPARC Performs Automated Reasoning in Chemistry) models used to predict hydrolysis rates for other esters, could be adapted for CEE. science.gov Such models calculate the energy differences between the initial state and the transition state of the cyclization reaction, providing a physics-based prediction of the rate constant.

The ultimate goal is to create a robust in silico modeling platform that can accurately predict the stability and degradation kinetics of novel creatine ester analogues before they are synthesized. This would dramatically accelerate the discovery and development process, allowing researchers to screen vast virtual libraries of compounds and focus laboratory resources on only the most promising candidates.

Table 2: pH-Dependent Degradation Kinetics of Creatine Ethyl Ester Hydrochloride (CEE) in Aqueous Solutions. Data sourced from Gufford et al. researchgate.net
Buffer SystempHFirst-Order Rate Constant (k, min⁻¹)Half-Life (t½)Primary Degradation Pathway
KCl/HCl1.02.0 × 10⁻⁵570 hoursEster Hydrolysis to Creatine
Citrate (B86180)2.55.7 × 10⁻⁵200 hoursCyclization to Creatinine
Aqueous Solution4.06.3 × 10⁻⁴18 hoursCyclization to Creatinine
Citrate4.52.9 × 10⁻³4.0 hoursCyclization to Creatinine
Citrate5.70.01548 minutesCyclization to Creatinine
Phosphate7.40.8152 secondsCyclization to Creatinine
Phosphate8.81.823 secondsCyclization to Creatinine

Q & A

Q. What are the key chemical properties of CEE.HCl that influence its experimental handling and stability?

CEE.HCl (ethyl 2-(3-methylguanidino)acetate hydrochloride) has a molecular formula of C₆H₁₄ClN₃O₂, with a hydrochloride salt enhancing solubility in aqueous solutions. Stability studies should account for hygroscopicity, pH sensitivity, and thermal decomposition. Researchers should use techniques like differential scanning calorimetry (DSC) for thermal stability analysis and high-performance liquid chromatography (HPLC) to monitor degradation products under varying storage conditions .

Q. What methodologies are recommended for synthesizing and purifying CEE.HCl in laboratory settings?

Synthesis typically involves esterification of creatine with ethanol under acidic conditions, followed by hydrochloride salt formation. Purification requires recrystallization from ethanol/water mixtures, with purity confirmed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Researchers must document solvent ratios, reaction temperatures, and crystallization times to ensure reproducibility .

Q. How can researchers validate the purity of CEE.HCl for in vitro studies?

Purity validation should combine multiple analytical methods:

  • Chromatography : HPLC with UV detection at 210 nm to quantify organic impurities.
  • Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy to confirm functional groups and absence of residual solvents.
  • Elemental analysis : Verify Cl⁻ content via titration or ion chromatography .

Q. What are the standard protocols for assessing CEE.HCl solubility in physiological buffers?

Use shake-flask methods: Dissolve excess CEE.HCl in phosphate-buffered saline (PBS) at 37°C, filter through a 0.22 µm membrane, and quantify supernatant concentration via UV spectrophotometry (λ = 200–220 nm). Include controls for pH (6.5–7.4) and ionic strength to mimic physiological conditions .

Advanced Research Questions

Q. How can conflicting data on CEE.HCl’s bioavailability compared to creatine monohydrate be resolved?

Contradictory findings often arise from differences in study design (e.g., dosing regimens, subject demographics). A meta-analysis of pharmacokinetic parameters (AUC, Cₘₐₓ) across species, coupled with in vitro intestinal permeability assays (e.g., Caco-2 cell models), can clarify absorption mechanisms. Statistical reconciliation should account for inter-study variability using mixed-effects models .

Q. What experimental designs are optimal for investigating CEE.HCl’s immunomodulatory effects, such as TLR activation?

  • In vitro : Treat macrophages (e.g., RAW 264.7) with CEE.HCl (0.1–10 mM) and measure TLR-2/4/7 expression via flow cytometry or qPCR. Include lipopolysaccharide (LPS) as a positive control.
  • In vivo : Use TLR-knockout murine models to isolate CEE.HCl-specific effects. Ensure dose-response curves and time-course analyses to differentiate acute vs. chronic exposure outcomes .

Q. How can researchers address the lack of mechanistic data on CEE.HCl’s cellular uptake pathways?

Employ competitive inhibition assays with known transport inhibitors (e.g., phloretin for facilitative diffusion) in cell lines. Radiolabeled CEE.HCl (³H or ¹⁴C) can track uptake kinetics via scintillation counting. Compare results with creatine monohydrate to identify ester-specific transport mechanisms .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of CEE.HCl in preclinical studies?

Use nonlinear regression (e.g., sigmoidal dose-response models) to estimate EC₅₀ values. For multi-group comparisons (e.g., creatine derivatives), apply ANOVA with post hoc Tukey tests. Power analysis should predefine sample sizes to detect clinically relevant effect sizes (α = 0.05, β = 0.2) .

Q. How can researchers ensure reproducibility in studies evaluating CEE.HCl’s ergogenic effects?

Standardize protocols:

  • Human trials : Double-blind, placebo-controlled designs with matched diets and exercise regimens.
  • Animal studies : Control for circadian rhythms and housing conditions.
  • Data reporting : Adhere to ARRIVE guidelines for preclinical research, including raw data deposition in public repositories .

Q. What ethical considerations are critical when designing CEE.HCl studies involving human participants?

Obtain informed consent detailing potential risks (e.g., gastrointestinal distress). For clinical trials, register protocols in databases like ClinicalTrials.gov and include independent ethics committee oversight. Use data anonymization and secure storage to comply with GDPR or HIPAA regulations .

Methodological Resources

  • Data Contradiction Analysis : Apply Cochrane risk-of-bias tool for systematic reviews to assess study quality .
  • Experimental Replication : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Ethical Compliance : Reference institutional review board (IRB) guidelines and the Declaration of Helsinki for human/animal research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.